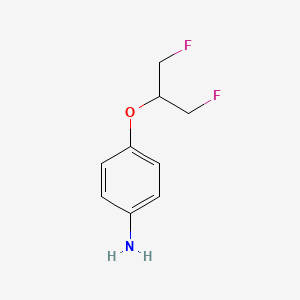

![molecular formula C10H13N3 B561316 1-(1H-苯并[d]咪唑-2-基)-N,N-二甲基甲胺 CAS No. 108274-97-1](/img/structure/B561316.png)

1-(1H-苯并[d]咪唑-2-基)-N,N-二甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

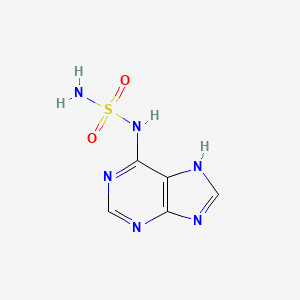

1H-Benzo[d]imidazole is a class of organic compounds that contain a benzene fused to an imidazole ring . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis route for “1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine” would depend on the specific functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of the imidazole ring can impart unique chemical properties to these compounds.

Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives can participate in a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary widely depending on their specific structure. For example, their solubility, melting point, and boiling point can all be influenced by the specific functional groups present in the molecule .

科学研究应用

抗肿瘤活性

咪唑衍生物,包括我们感兴趣的化合物,已显示出作为潜在抗肿瘤剂的希望。研究人员合成了各种类似物并评估了它们对不同癌细胞系的疗效。 这些化合物表现出细胞毒作用和诱导凋亡的特性,使其成为癌症治疗中进一步研究的宝贵候选者 .

单分子磁体 (SMMs)

由 (苯并[d]咪唑-2-基)甲醇制备的具有实际意义的材料包括表现为单分子磁体 (SMMs) 的 Co(II) 立方烷配合物。这些配合物表现出有趣的磁性,自旋反转势垒 (Ueff) 高于 2 K。 SMMs 在量子计算和数据存储方面有应用 .

抗菌剂

苯并[d]咪唑的某些衍生物具有抗菌活性。研究人员探索了它们作为抗菌剂、抗真菌剂和抗原生动物剂的潜力。 这些化合物可能在对抗传染病中发挥至关重要的作用 .

水电氧化催化剂

已开发出一种由 (苯并[d]咪唑-2-基)甲醇衍生的钴催化剂,用于中性 pH 下的水电氧化。该催化剂表现出良好的性能,具有低过电势和高周转频率。 这类催化剂对于可持续能源转换过程至关重要 .

量子点和荧光团

苯并[d]咪唑的氟化衍生物用作红色发射荧光团和近红外染料。这些化合物表现出高量子产率和接近 950 nm 的吸收峰。 它们的应用范围从生物成像到光电器件 .

细菌通讯中 QS 的抑制

研究人员设计了基于苯并[d]咪唑的化合物来阻断细菌中群体感应 (QS) 信号的接收。 通过抑制 QS,这些分子减少了毒力相关基因的转录,可能导致新的抗菌策略 .

作用机制

Target of Action

Imidazole derivatives have been known to interact with various biological targets, including tyrosine kinases .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Biochemical Pathways

Imidazole derivatives have been known to affect various biochemical pathways, often leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It’s also important to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

安全和危害

未来方向

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCAGYQGMMYDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651450 |

Source

|

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-97-1 |

Source

|

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?

A1: The research highlights the use of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B561239.png)

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)